Cas no 914111-18-5 (D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate)
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate Chemical and Physical Properties
Names and Identifiers
-
- D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
- polygalatenoside A
- 914111-18-5
-
- Inchi: 1S/C19H26O11/c20-6-10-13(21)16(24)17(25)19(29-10)30-12-8-27-11(14(22)15(12)23)7-28-18(26)9-4-2-1-3-5-9/h1-5,10-17,19-25H,6-8H2/t10-,11-,12+,13+,14-,15-,16+,17-,19-/m1/s1
- InChI Key: XPLUCTLVBMERBE-GEEHQXQASA-N
- SMILES: O([C@H]1CO[C@H](COC(C2C=CC=CC=2)=O)[C@@H](O)[C@@H]1O)[C@]1([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O1)O
Computed Properties
- Exact Mass: 430.14751164g/mol
- Monoisotopic Mass: 430.14751164g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.755
- Topological Polar Surface Area: 175Ų
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00542-1MG |
Polygalatenoside A |
914111-18-5 | 1mg |
¥4513.73 | 2023-09-13 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | SMB00542-1mg |
914111-18-5 | ≥95%(LC/MS-ELSD) | 1mg |
¥4513.73 | 2023-09-15 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P463893-1mg |
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate |
914111-18-5 | ≥95%(LC/MS-ELSD) | 1mg |
¥2880.90 | 2023-09-01 |
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate: A Comprehensive Overview of its Chemical Properties and Emerging Applications
The compound with the CAS number 914111-18-5, known as D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate, represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This glycoside derivative has garnered attention due to its unique structural features and potential therapeutic applications. The compound's molecular architecture, characterized by a 1,5-anhydro structure linked to an α-D-galactopyranosyl moiety and a benzoate ester at the 6-position, provides a rich scaffold for further chemical modifications and biological investigations.
In recent years, the study of glycosidic compounds has seen remarkable advancements, particularly in understanding their roles in cellular communication and disease mechanisms. The structural complexity of D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate makes it a valuable candidate for exploring novel synthetic pathways and biological interactions. Researchers have been particularly interested in its potential as a precursor for developing new glycosidase inhibitors, which could have applications in treating metabolic disorders and infections caused by pathogenic bacteria.
The benzoate group in the molecule is particularly noteworthy, as it introduces a pharmacophore that can interact with various biological targets. This feature has led to investigations into its potential as an anti-inflammatory agent and a modulator of enzyme activity. For instance, studies have shown that benzoate derivatives can inhibit the activity of β-glucosidases, enzymes implicated in diseases such as type II diabetes and lysosomal storage disorders. The presence of the 1,5-anhydro structure further enhances the compound's potential utility, as this motif is commonly found in natural products and has been shown to exhibit significant biological activity.
One of the most exciting areas of research involving D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate is its application in drug development. The ability to modify its glycosidic linkage has opened up possibilities for creating novel carbohydrate-based drugs with improved pharmacokinetic properties. For example, researchers have been exploring its use as a prodrug that can be converted into active therapeutic agents within the body. This approach could potentially enhance drug delivery systems and improve treatment outcomes for various diseases.
Moreover, the compound's structural features make it an attractive candidate for studying carbohydrate-protein interactions. These interactions are crucial for many biological processes, including cell signaling and immune responses. By understanding how D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate interacts with biological targets, scientists can gain insights into disease mechanisms and develop more effective therapeutic strategies. Recent studies have demonstrated that this glycoside derivative can modulate the activity of certain enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent.
The synthesis of D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate is another area of active research. Chemists have developed innovative synthetic routes that allow for the efficient production of this compound in high purity. These methods often involve multi-step organic transformations that highlight the versatility of modern synthetic chemistry. The ability to produce this compound reliably is crucial for both academic research and industrial applications.
In conclusion, D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate (CAS no. 914111-18-5) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for exploring new synthetic pathways and biological interactions. As research continues to uncover its therapeutic applications, this glycoside derivative is poised to play a crucial role in the development of novel drugs and treatments for various diseases.
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